carboxylic Acid tert-Butyl Ester
Description
Carboxylic acid tert-butyl esters are organic compounds characterized by a tert-butyl group (-C(CH₃)₃) esterified to a carboxylic acid. These esters are widely employed in organic synthesis as protecting groups due to their stability under basic and mildly acidic conditions, as well as their ease of removal via strong acids (e.g., trifluoroacetic acid) . Their bulky tert-butyl group imparts unique physicochemical properties, such as enhanced solubility in non-polar solvents and resistance to crystallization, which are advantageous in purification processes like chromatography . In polymer science, tert-butyl esters serve as thermally labile moieties for controlled surface functionalization in applications such as scanning thermal lithography (SThL) .
Properties
IUPAC Name |
tert-butyl 4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(22)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)21/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUFRTFWWBCVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxylic Acid tert-Butyl Ester can be synthesized through several methods:
Condensation with tert-Butanol: This method involves the reaction of carboxylic acids with tert-butanol in the presence of an acid catalyst.
Bubbling Isobutene Gas: Another method involves bubbling isobutene gas through a solution of the carboxylic acid in the presence of concentrated sulfuric acid.
Use of tert-Butylating Agents: Various tert-butylating agents such as di-tert-butyl dicarbonate, tert-butylisourea, and tert-butyl trichloroacetimidate can also be used.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
Carboxylic Acid tert-Butyl Ester undergoes several types of reactions:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium reagents (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions include various esters, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Reaction Applications
1.1. Green Chemistry Approaches
Recent advancements in green chemistry have highlighted the synthesis of tert-butyl esters using environmentally friendly methods. For instance, a novel approach utilizing bis(trifluoromethanesulfonyl)imide as a catalyst allows for the efficient conversion of carboxylic acids into tert-butyl esters under solvent-free conditions. This method is particularly advantageous for sensitive drug molecules due to its mild reaction environment .
1.2. Protecting Groups in Organic Synthesis
The tert-butyl ester group is extensively employed as a protecting group for carboxylic acids and alcohols. Its stability against nucleophiles and reducing agents makes it ideal for various synthetic routes. The deprotection of tert-butyl esters can be achieved under acidic conditions, facilitating the regeneration of free carboxylic acids .
Polymer Chemistry
2.1. Monomer Production
Carboxylic acid tert-butyl esters, particularly methacrylic acid tert-butyl ester, serve as crucial monomers in the production of polymers used in coatings, adhesives, and paints. These polymers exhibit desirable properties such as durability and resistance to environmental factors .
2.2. Polymerization Techniques
The polymerization of tert-butyl esters can be initiated through various methods, including radical polymerization, which is essential for creating high-performance materials used in industrial applications .
Pharmaceutical Applications
3.1. Drug Development
In pharmaceutical chemistry, tert-butyl esters are utilized in the synthesis of complex drug molecules. Their ability to protect functional groups during multi-step syntheses is invaluable, allowing chemists to navigate complex reaction pathways without compromising sensitive functionalities .
3.2. Case Study: Late-Stage Functionalization
A notable case study involves the late-stage functionalization of drug candidates where tert-butyl esters are employed to protect carboxylic acid groups during synthesis. This strategy enhances the overall yield and efficiency of drug development processes .
Environmental Considerations
The shift towards sustainable practices has led to increased interest in the eco-friendly synthesis of carboxylic acid tert-butyl esters. Techniques that minimize solvent use and reduce waste are becoming standard practice in laboratories focused on green chemistry initiatives .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Protecting group for carboxylic acids | Stability against nucleophiles |
| Polymer Chemistry | Monomer for coatings and adhesives | Enhanced durability |
| Pharmaceutical Development | Intermediate in drug synthesis | Facilitates late-stage functionalization |
| Green Chemistry | Solvent-free synthesis methods | Reduced environmental impact |
Mechanism of Action
The mechanism of action of Carboxylic Acid tert-Butyl Ester involves the formation of a stable ester linkage, which can be cleaved under acidic conditions to release the carboxylic acid . The stability of the ester is due to the resonance stabilization and the steric hindrance provided by the tert-butyl group .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Stability and Decomposition Mechanisms
Polymer Matrices (Methacrylates vs. Acrylates)
Thermogravimetric analysis (TGA) reveals distinct decomposition pathways for tert-butyl ester-containing polymers (Table 1):
- MA20 (tert-butyl methacrylate-based) : Degrades via depolymerization, releasing tert-butyl methacrylate, followed by oxidation. This limits its utility in high-resolution lithography due to surface topography changes .
- A20 (tert-butyl acrylate-based) : Undergoes clean thermolysis to generate carboxylic acids and intramolecular anhydrides without depolymerization, enabling precise chemical patterning with minimal topographic distortion .
Solubility and Crystallization Behavior
The tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane, THF) compared to methyl esters, which are more polar and prone to crystallization . This property simplifies handling in solution-phase reactions but necessitates careful solvent selection for crystallization-driven purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
